molecular formula C12H10N2O B3836722 2-(2-ethoxybenzylidene)malononitrile CAS No. 2826-31-5

2-(2-ethoxybenzylidene)malononitrile

Cat. No.: B3836722
CAS No.: 2826-31-5
M. Wt: 198.22 g/mol
InChI Key: HNJPCUHAXSZEBZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxybenzylidene)malononitrile is a high-purity organic compound belonging to the benzylidene malononitrile family, recognized for its versatile applications in medicinal chemistry and organic synthesis. This compound serves as a valuable synthetic intermediate, particularly in Knoevenagel condensation reactions, which are fundamental for constructing carbon-carbon bonds to generate electrophilic olefins . These intermediates are crucial precursors for numerous chemical transformations, including Michael additions and the synthesis of complex heterocyclic frameworks with significant pharmacological profiles . Researchers will find this chemical especially relevant for developing novel nitrogen-containing heterocycles, such as imidazopyrimidines, which are known for a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties . From a biological standpoint, structural analogs of benzylidene malononitrile have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanogenesis . For instance, the derivative 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) has been identified as a competitive tyrosinase inhibitor, binding directly to the enzyme's active site by forming hydrogen bonds with residues such as GLY281 and hydrophobic interactions with VAL283 . This suggests that this compound is a compound of interest for research into skin hyperpigmentation and related dermatological conditions. The catalytic potential of modern Lewis acids, such as silicomolybdic acid (SMA), in crafting diverse biologically relevant compounds highlights the ongoing relevance of such building blocks in green chemistry approaches . This product is intended for research purposes as a chemical reference standard and synthetic building block. It is strictly for laboratory use only and is not classified as a drug, cosmetic, or food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-15-12-6-4-3-5-11(12)7-10(8-13)9-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJPCUHAXSZEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306434
Record name 2-(2-ethoxybenzylidene)malononitrile
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Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-31-5
Record name 2-[(2-Ethoxyphenyl)methylene]propanedinitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=2826-31-5
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Record name NSC 176362
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Record name NSC176362
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Record name 2-(2-ethoxybenzylidene)malononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxybenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethyl acetate, and the catalyst can be a solid base like Ti-Al-Mg hydrotalcite. The reaction conditions include a temperature of around 60°C and a catalyst loading of 2.5 x 10^-4 g/cm^3. The process is considered green and efficient, with high selectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites ensures eco-friendly and efficient production. The reaction parameters are optimized to achieve maximum yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxybenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the ethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Organic Electronics

Research indicates that derivatives of benzylidene malononitriles, including 2-(2-ethoxybenzylidene)malononitrile, are being explored for their potential applications in organic electronics . These compounds can be utilized in organic light-emitting diodes (OLEDs) due to their photophysical properties, which allow for efficient light emission and charge transport.

Several studies have documented the biological activities of this compound:

  • Anti-Melanogenic Properties : This compound has shown promise in inhibiting melanin production in melanocytes, suggesting potential applications in skin whitening products. It inhibits tyrosinase, a key enzyme in melanin synthesis, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress-related diseases. This is particularly relevant in developing therapeutic agents for conditions linked to oxidative damage.

Material Science

The unique chemical structure of this compound enhances its solubility and reactivity compared to other derivatives. This characteristic makes it suitable for applications in the development of new materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to this compound and their unique features:

Compound NameStructure CharacteristicsUnique Features
2-(3-nitrobenzylidene)malononitrileContains a nitro group instead of an ethoxy groupExhibits different biological activity profiles
2-(3,4-dihydroxybenzylidene)malononitrileHydroxyl groups provide additional reactivityEnhanced antioxidant properties
2-benzylidenemalononitrileLacks ethoxy substitution; simpler structureOften used as a benchmark compound for comparisons
2-(4-methylbenzylidene)malononitrileMethyl substitution alters electronic propertiesPotentially different pharmacokinetic behavior

Case Study 1: Anti-Melanogenic Activity

A study synthesized various 2-(substituted benzylidene)malononitrile derivatives to evaluate their anti-melanogenic effects. Among these, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) exhibited the strongest inhibitory activity against tyrosinase, significantly reducing melanin production without cytotoxic effects on human skin models . This highlights the potential of this compound as a safer alternative to traditional skin lightening agents.

Case Study 2: Organic Electronics

In another investigation focused on organic electronics, researchers demonstrated that incorporating benzylidene malononitriles into OLEDs resulted in improved device performance due to their high luminescence efficiency and stability under operational conditions. This suggests that compounds like this compound could play a crucial role in advancing organic semiconductor technologies.

Mechanism of Action

The mechanism of action of 2-(2-ethoxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, affecting various biochemical processes. For example, it has been shown to inhibit epidermal growth factor tyrosine kinase, which plays a role in cell signaling and growth .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (EWGs) (e.g., NO₂, CF₃) accelerate reactions by stabilizing the intermediate through resonance, achieving >95% yields in 5 minutes .
  • Electron-donating groups (EDGs) (e.g., OCH₃, CH₃) require longer reaction times (12–15 minutes) but still yield >95% under optimized conditions .
  • Steric hindrance from ortho substituents (e.g., 2-CH₃, 2-OCH₃) slightly slows reactions compared to para analogs .

The ethoxy group in 2-(2-ethoxybenzylidene)malononitrile, being an EDG at the ortho position, likely follows this trend, requiring moderate reaction times with high yields.

Electronic and Physical Properties

Substituents modulate electronic properties (e.g., HOMO-LUMO gaps) and physical characteristics:

Compound Substituent (Position) Melting Point (°C) Solubility (Organic Solvents) HOMO-LUMO Gap (eV) Reference
2-(4-Acetamidobenzylidene)malononitrile 4-NHCOCH₃ 145–150 DMSO, CHCl₃, EtOH Not reported
2-(2-Methoxybenzylidene)malononitrile 2-OCH₃ Not reported DMSO, EtOH ~3.7 (estimated)
2-(4-Dimethylaminobenzylidene)malononitrile 4-N(CH₃)₂ Not reported DMF, CHCl₃ Reduced (donor effect)
2-(4-Nitrobenzylidene)malononitrile 4-NO₂ Not reported DCM, DMF Increased (acceptor effect)

Key Insights :

  • EWGs (e.g., NO₂) lower LUMO energy, enhancing electrophilicity for charge-transfer applications .
  • EDGs (e.g., OCH₃, N(CH₃)₂) raise HOMO energy, improving hole-transport properties in organic electronics .
  • The ethoxy group in the target compound may exhibit intermediate electronic behavior, balancing solubility (due to polar OCH₂CH₃) and conjugation.

Biological Activity

2-(2-Ethoxybenzylidene)malononitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an ethoxy substitution that influences its solubility and biological activity compared to other malononitrile derivatives. The basic structure can be represented as follows:

C1H1O1C1C1N1\text{C}_1\text{H}_1\text{O}_1\text{C}_1\text{C}_1\text{N}_1

Research indicates that compounds in the malononitrile family often exhibit various mechanisms of action, including:

  • Tyrosinase Inhibition : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme crucial in the melanin biosynthesis pathway. This inhibition could lead to applications in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting potential use as antibacterial agents .
  • Anti-proliferative Effects : There is evidence that certain malononitrile derivatives can inhibit cell proliferation in cancer models, indicating their potential as anti-cancer agents .

Tyrosinase Inhibition Studies

A study focused on synthesizing various 2-(substituted benzylidene)malononitrile derivatives, including this compound, showed promising results in inhibiting tyrosinase activity. The compound demonstrated significant inhibition compared to standard controls like kojic acid. The mechanism involved binding interactions with specific residues in the tyrosinase enzyme, leading to reduced melanin production without cytotoxic effects on human skin models .

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness was assessed through standard disk diffusion methods, revealing zones of inhibition comparable to known antibiotics .

Cosmetic Applications

Given its tyrosinase inhibitory properties, this compound has potential applications in cosmetic formulations aimed at reducing hyperpigmentation. Its safety profile, as indicated by lack of cytotoxicity in cell models, supports its use in topical applications .

Antimicrobial Formulations

The antimicrobial properties suggest that this compound could be incorporated into formulations for treating skin infections or as a preservative in cosmetic products. Further research is needed to explore these applications fully.

Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionSignificant reduction in melanin synthesis
AntimicrobialEffective against multiple bacterial strains
Anti-proliferativeInhibition of cancer cell proliferation

Q & A

Q. What are the established synthetic routes for 2-(2-ethoxybenzylidene)malononitrile and its derivatives?

The compound is typically synthesized via Knoevenagel condensation , where malononitrile reacts with a substituted aldehyde (e.g., 2-ethoxybenzaldehyde) under basic conditions. Key parameters include:

  • Catalyst selection : Piperidine or pyridine derivatives are commonly used to deprotonate malononitrile and drive the reaction .
  • Solvent optimization : Ethanol or THF is preferred for solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at reflux (70–80°C) to achieve high yields . Example: A 68% yield was reported using ethanol and phosphorus pentoxide as a catalyst .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and conjugated C=O/C=C bonds .
  • NMR : ¹H/¹³C NMR resolves ethoxy, aromatic, and vinylic protons, with shifts at δ 1.4–1.6 ppm (ethoxy CH₃) and δ 8.0–8.5 ppm (aromatic protons) .
  • X-ray crystallography : Confirms planar geometry and intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Q. What preliminary biological screening data exist for this compound?

Derivatives of 2-(arylidene)malononitrile exhibit cytochrome P450 inhibition (e.g., CYP1A2, IC₅₀ < 10 µM) due to electron-withdrawing nitrile groups enhancing binding affinity . Preliminary cytotoxicity assays against carcinoma cells (e.g., HeLa) show moderate activity, with IC₅₀ values in the 20–50 µM range .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT studies reveal:

  • Charge transfer transitions : The ethoxy group donates electron density to the malononitrile core, enhancing polarizability (λₘₐₐ ≈ 450 nm) .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with nonlinear optical (NLO) properties, making the compound suitable for optoelectronic applications .
  • Solvent effects : Polar solvents stabilize the excited state, increasing fluorescence quantum yield .

Q. What strategies optimize the compound’s nonlinear optical (NLO) performance?

  • π-Conjugation extension : Introducing fused aromatic rings (e.g., thiophene or indacenodithiophene) lowers HOMO-LUMO gaps, enhancing second-harmonic generation (SHG) efficiency .
  • Substituent engineering : Electron-donating groups (e.g., methoxy) at the benzylidene position improve intramolecular charge transfer (ICT) .
  • Crystallographic alignment : Non-centrosymmetric crystal packing (e.g., P2₁ space group) maximizes NLO response .

Q. How do structural modifications impact enzyme inhibition selectivity?

  • Substituent position : 2-Ethoxy groups on the benzylidene moiety enhance CYP1A2 selectivity over CYP3A4 due to steric complementarity with the enzyme’s active site .
  • Nitrile vs. carbonyl groups : Replacing malononitrile with diketones reduces inhibition potency, highlighting the role of nitriles in hydrogen bonding .
  • Meta vs. para substitution : Meta-substituted derivatives show 3x higher inhibition of CYP2C19 compared to para analogs .

Methodological Considerations

  • Contradictions in synthesis : Some protocols use phosphorus pentoxide , while others rely on amine bases . Comparative studies suggest amine bases improve reproducibility for air-sensitive substrates.
  • Computational validation : Always cross-validate DFT results with experimental UV-Vis and XRD data to account for solvent/solid-state discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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